Superior Oral Bioavailability: Naringenin vs. Naringin and Hesperidin
Naringenin, as an aglycone, demonstrates significantly higher and more rapid oral bioavailability compared to its glycoside precursors, naringin and hesperidin. In rats, naringenin achieved a 10.2-fold higher AUC (Area Under the Curve) and a 3.9-fold higher Cmax than naringin, and an even greater 285-fold higher AUC than hesperidin [1]. Its absorption is faster, with a Tmax of 2.0 hours, compared to 4.7–5.3 hours for hesperidin [2]. This eliminates the need for prior deglycosylation, a rate-limiting step for the glycosides that introduces significant inter-subject variability .
| Evidence Dimension | Oral Bioavailability (AUC0→∞) |
|---|---|
| Target Compound Data | 7786 ng·h/mL (naringenin) |
| Comparator Or Baseline | 867.1 ng·h/mL (naringin); 27.33 ng·h/mL (hesperidin) |
| Quantified Difference | Naringenin AUC is 9.0-fold greater than naringin and 285-fold greater than hesperidin. |
| Conditions | Oral administration of Fructus Aurantii extract in rats [1]; Tablet formulation in rats [2]. |
Why This Matters
For in vivo studies, higher and more predictable bioavailability ensures robust systemic exposure, reducing the required dose and minimizing inter-animal variability, which is critical for reproducible results.
- [1] Tong L, Zhou D, Gao J, et al. A Comprehensive Review on Pharmacokinetic Profile of Some Traditional Chinese Medicines. New Journal of Science. 2016;2016:7830367. Table 7. View Source
- [2] Nakajima A, Aoyama T, Ohba H, et al. Pharmacokinetics of hesperidin and naringenin in a tablet formulation. Molecules. 2022;27(1):39. Table 1. View Source
